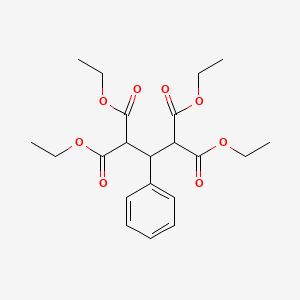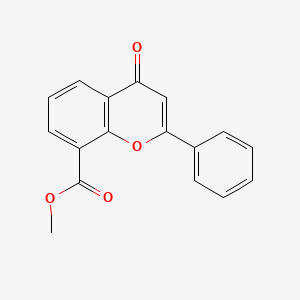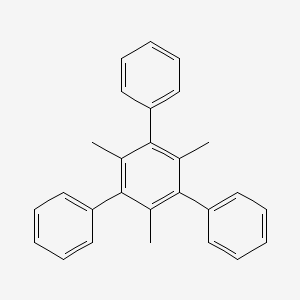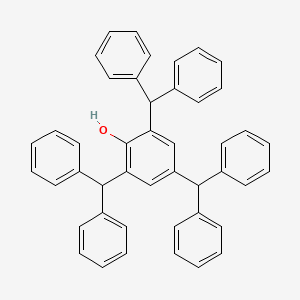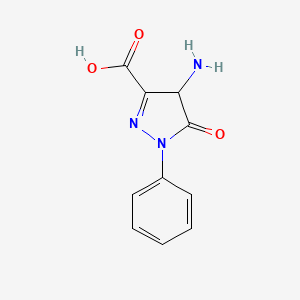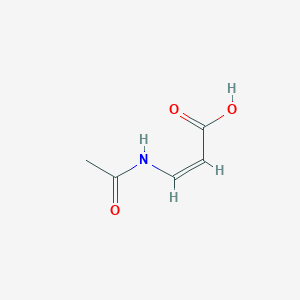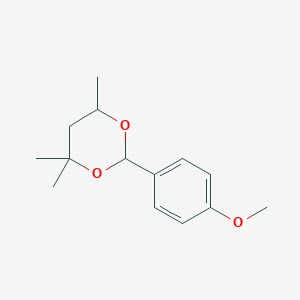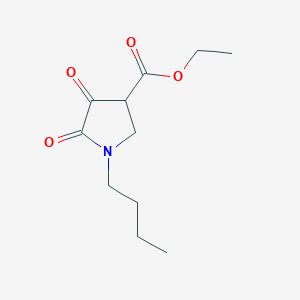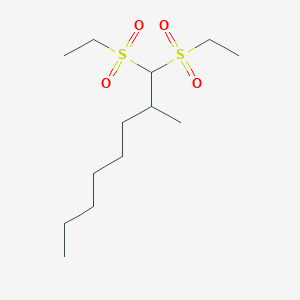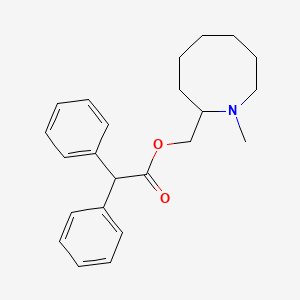
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole is a halogenated imidazole derivative. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of bromine and chlorine atoms in this compound makes it highly reactive and useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole typically involves the bromination of imidazole. The process starts with the bromination of imidazole to form 2,4,5-tribromoimidazole. This intermediate is then subjected to N-alkylation using chloromethyl reagents such as chloromethyl ethyl ether in the presence of a base like triethylamine . The reaction conditions often involve solvents like benzene or dioxane and may require specific temperatures and reaction times to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like n-butyllithium.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Reagents like n-butyllithium and dimethyl sulfate are commonly used.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions depend on the desired products and the nature of the substituents.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other halogenated imidazoles and quaternary salts.
Biology: Halogenated imidazoles exhibit insecticidal, parasiticidal, acaricidal, and herbicidal activities.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used as a fire-retardant agent and in the production of high-density ionic liquids.
Mécanisme D'action
The mechanism of action of 2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole involves its interaction with various molecular targets. The halogen atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. The compound’s reactivity allows it to participate in various biochemical pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole is unique due to its specific halogenation pattern and the presence of a chloromethyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
6595-57-9 |
|---|---|
Formule moléculaire |
C4H2Br3ClN2 |
Poids moléculaire |
353.24 g/mol |
Nom IUPAC |
2,4,5-tribromo-1-(chloromethyl)imidazole |
InChI |
InChI=1S/C4H2Br3ClN2/c5-2-3(6)10(1-8)4(7)9-2/h1H2 |
Clé InChI |
GLNKLGDFCWMYCO-UHFFFAOYSA-N |
SMILES canonique |
C(N1C(=C(N=C1Br)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




